Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
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Overview
Description
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate is a heterocyclic organic compound with the molecular formula C18H18CaN8O8 and a molecular weight of 514.462 g/mol . It is known for its unique structure and properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with calcium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine derivatives .
Scientific Research Applications
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate involves its interaction with specific molecular targets and pathways. It is known to modulate calcium influx in cells, which can influence various cellular functions and signaling pathways. The compound’s effects are mediated through its binding to specific receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally similar compound with different chemical properties and applications.
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate: Another related compound with distinct biological activities.
Uniqueness
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate is unique due to its specific calcium-binding properties and its ability to modulate calcium-dependent cellular processes. This makes it particularly valuable in research focused on calcium signaling and related pathways .
Properties
CAS No. |
71720-41-7 |
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Molecular Formula |
C18H18CaN8O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
calcium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Ca/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
GLKKXCKNQZHZHS-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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